2-Chloro-3-isopropyl-6-methylphenol
Description
Contextual Significance in Organic Chemistry and Phenolic Compound Research
2-Chloro-3-isopropyl-6-methylphenol is a member of the chlorinated phenols class of compounds. These compounds are significant in organic synthesis, serving as intermediates or end products in various applications. Chlorinated phenols, particularly 4-chloro isomers, are produced on an industrial scale for use in the creation of antiseptics, herbicides, pesticides, and dyes mdpi.com. The substitution pattern on the phenol (B47542) ring, including the presence and position of chlorine atoms and alkyl groups, plays a crucial role in determining the chemical reactivity and biological activity of these molecules.
The study of phenolic compounds is a robust area of chemical research due to their wide range of chemical properties and applications. The introduction of a chlorine atom to the phenolic ring, as seen in this compound, can significantly alter the electronic and steric properties of the molecule. This alteration influences its acidity, reactivity in electrophilic aromatic substitution, and its potential as a precursor in the synthesis of more complex molecules. Research into selective chlorination processes for phenols is ongoing to achieve high yields of specific isomers, which are commercially important mdpi.com.
Structural Distinctiveness and Isomeric Considerations of Chlorinated Isopropylmethylphenols
The structure of this compound, with its specific substitution pattern, distinguishes it from other chlorinated isopropylmethylphenols. The relative positions of the chloro, isopropyl, and methyl groups on the phenol ring give rise to various structural isomers, each with potentially different physical and chemical properties.
The analysis and identification of structural isomers of chlorinated phenols are important for understanding their behavior. Techniques like gas chromatography-mass spectrometry (GC-MS) are used to differentiate between isomers based on their fragmentation patterns and retention times nih.gov. The presence of a chlorine atom in the ortho position, as in this compound, can influence its chromatographic behavior nih.gov.
The existence of multiple isomers of chlorinated phenols, such as monochlorinated, dichlorinated, and trichlorinated phenols, highlights the complexity of this class of compounds nih.gov. The specific arrangement of substituents affects not only the analytical characteristics but also the biological activities of these molecules. For instance, different isomers of chlorinated nonylphenol exhibit varying estrogenic and androgenic potencies nih.gov.
Below is an interactive data table detailing some of the physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H13ClO uni.lu |
| Molecular Weight | 184.66 g/mol sigmaaldrich.com |
| IUPAC Name | This compound |
| CAS Number | 70910-29-1 chemicalbook.com |
| XLogP (predicted) | 3.7 uni.lu |
Overview of Key Research Trajectories and Academic Relevance Pertaining to this compound
Research involving this compound and related compounds follows several key trajectories. A significant area of investigation is the development of efficient and selective synthesis methods for specific chlorinated phenol isomers. The selective chlorination of phenols using reagents like sulphuryl chloride in the presence of catalysts is a subject of academic and industrial interest to maximize the yield of desired products while minimizing the formation of unwanted isomers mdpi.com.
Another important research direction is the exploration of the biological activities of chlorinated phenols. For example, a related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been studied for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. This highlights the potential for investigating the biological effects of other isomers like this compound.
Furthermore, the structural and spectroscopic characterization of chlorinated phenols and their derivatives is a continuous area of academic inquiry. Studies involving techniques like X-ray crystallography and computational methods such as Density Functional Theory (DFT) provide insights into the molecular structure, bonding, and electronic properties of these compounds researchgate.net. This fundamental knowledge is crucial for understanding their reactivity and designing new applications.
The table below provides a summary of related chlorinated phenol compounds and their key research contexts.
| Compound Name | Key Research Context |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Investigated for antimicrobial and adjuvant activity against MRSA nih.gov. |
| 4-Chloro-3-methylphenol (PCMC) | Used in studies of selective chlorination and as a commercially important chemical mdpi.comsigmaaldrich.comwikipedia.orgcanada.ca. |
| 2-Chloro-6-methylphenol (B1203925) | Studied in the context of selective aromatic substitution reactions nih.gov. |
| 2-Alkyl-3-chlorophenols | Synthesized as intermediates for agrochemicals google.com. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
70910-29-1 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,1-3H3 |
InChI Key |
COJGWGSVTCWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)Cl)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3 Isopropyl 6 Methylphenol
Strategies for Regioselective Halogenation of Isopropylmethylphenols
The most direct and reported method for the synthesis of 2-Chloro-3-isopropyl-6-methylphenol involves the regioselective chlorination of 3-isopropyl-6-methylphenol. The primary challenge in this approach lies in controlling the position of chlorination on the aromatic ring, as the hydroxyl, isopropyl, and methyl groups all direct incoming electrophiles to various positions.
Research has demonstrated that the use of specific chlorinating agents and catalysts can achieve the desired regioselectivity. A notable method employs a Lewis basic selenoether catalyst for the ortho-selective electrophilic chlorination of phenols. google.com In a specific example, the chlorination of 3-isopropyl-6-methylphenol using N-chlorosuccinimide (NCS) in the presence of a suitable catalyst system can yield this compound. One study reported the successful preparation of 2-Chloro-6-isopropyl-3-methylphenol, a structurally similar isomer, using such a catalyst-controlled reaction, highlighting the potential of this strategy for selective halogenation. nsf.gov The reaction proceeds by activating the chlorinating agent with the catalyst, which then delivers the chlorine to the sterically accessible and electronically favorable position ortho to the hydroxyl group and meta to the other substituents.
The choice of solvent and reaction conditions is also critical in maximizing the yield of the desired isomer and minimizing the formation of dichlorinated or other isomeric byproducts. nsf.gov
Approaches to Introducing Isopropyl and Methyl Substituents onto Chlorophenolic Scaffolds
An alternative synthetic strategy involves the introduction of the isopropyl and methyl groups onto a pre-existing chlorophenolic scaffold. This approach, while less documented for this specific molecule, is grounded in fundamental organic reactions such as Friedel-Crafts alkylation.
A plausible, though not explicitly reported, pathway could start with 2-chloro-6-methylphenol (B1203925). biosynth.comnih.govfishersci.co.ukcymitquimica.com The isopropylation of this precursor would then be the key step. Friedel-Crafts alkylation of phenols with isopropyl alcohol or isopropene in the presence of an acid catalyst is a common method for introducing isopropyl groups. researchgate.netrsc.orgresearchgate.net However, controlling the regioselectivity of this alkylation to favor the 3-position would be a significant challenge due to the directing effects of the existing chloro and methyl substituents. The hydroxyl group is a strong ortho, para-director, which would favor alkylation at the 4- and 6-positions. The methyl group is also an ortho, para-director, while the chloro group is an ortho, para-director but deactivating. The interplay of these directing effects would likely lead to a mixture of isomers, necessitating efficient separation techniques.
Another potential starting material could be a dichlorinated phenol (B47542), which could then be selectively alkylated. For instance, the alkylation of a dichlorotoluene derivative followed by hydrolysis has been used to produce 3-chloro-2-methylphenol, demonstrating the feasibility of introducing alkyl groups onto a chlorinated aromatic ring. google.com
Reaction Pathways for the Formation of this compound
The primary and most efficient reported reaction pathway for the formation of this compound is the direct, regioselective chlorination of 3-isopropyl-6-methylphenol.
A specific procedure involves the reaction of 3-isopropyl-6-methylphenol with N-chlorosuccinimide (NCS) in the presence of a catalyst. One documented synthesis of a related isomer, 2-chloro-6-isopropyl-3-methylphenol, was achieved with a 37% yield on a 1 mmol scale. nsf.gov The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) (CHCl₃) at controlled temperatures to ensure selectivity. nsf.gov
The general mechanism involves the electrophilic attack of a "Cl+" equivalent, generated from NCS with the aid of a catalyst, on the electron-rich phenol ring. The position of attack is directed by the existing substituents. The strong activating and ortho-directing effect of the hydroxyl group, combined with the steric hindrance from the isopropyl group, favors chlorination at the 2-position.
Table 1: Reported Synthesis of a 2-Chloro-isopropyl-methylphenol Isomer
| Starting Material | Reagent | Product | Yield | Reference |
|---|
Derivatization Pathways and Synthesis of Ligands Utilizing this compound Motifs
The this compound motif is a valuable building block for the synthesis of more complex molecules, particularly ligands for coordination chemistry and catalysis. The presence of the phenolic hydroxyl group and the substituted aromatic ring allows for a variety of derivatization reactions.
Condensation Reactions for Dimeric or Polymeric Phenol Ligands (e.g., Methylenebisphenols)
A significant derivatization pathway for this compound is its use in condensation reactions to form dimeric or polymeric ligands. Methylenebisphenols are a prominent class of such ligands, synthesized by the condensation of two phenol units with a formaldehyde (B43269) source.
While the direct synthesis of a methylenebisphenol from this compound is not explicitly detailed in the provided search results, the synthesis of a closely related compound, 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol), has been reported. researchgate.netacs.orgacs.org This compound is prepared through the reaction of the corresponding phenol with a formaldehyde equivalent, often in the presence of an acid or base catalyst. These methylene-bridged bisphenols serve as versatile ligands for a range of metal ions. For instance, the reaction of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) with trimethylaluminum (B3029685) has been shown to produce highly efficient aluminum catalysts for the ring-opening polymerization of lactones. researchgate.net Similarly, its reaction with di-n-butylmagnesium yields novel magnesium aryloxides that are effective catalysts for the ring-opening polymerization of ε-caprolactone and L-lactide. acs.orgacs.org
Exploration of Precursors and Intermediate Compounds in Phenolic Ligand Synthesis
The synthesis of phenolic ligands often involves the preparation of specific precursor and intermediate compounds. In the context of ligands derived from this compound, the starting phenol itself is the primary precursor.
The synthesis of the aforementioned 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) ligand involves the direct use of the corresponding monophenol as a precursor. researchgate.netacs.orgacs.org The reaction with a bridging agent like formaldehyde links two phenol units to create the bidentate ligand framework.
Furthermore, the reactivity of the phenolic hydroxyl group allows for the synthesis of various intermediate compounds. For example, the reaction of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) with trimethylaluminum yields an initial aluminum-methyl complex, [(MCIMP)AlMe(THF)]. researchgate.net This intermediate can then be further reacted with alcohols like 2-propanol to form isopropoxy-bridged dimers, or with water to produce trimeric aluminum compounds with bridging hydroxyl groups. researchgate.net These transformations highlight how the initial phenolic ligand can be elaborated into a variety of catalytically active species through the manipulation of its coordination environment.
The exploration of different precursors and the controlled synthesis of intermediates are crucial for fine-tuning the steric and electronic properties of the final metal complexes, thereby influencing their catalytic activity and selectivity.
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Chloro 3 Isopropyl 6 Methylphenol and Its Derivatives
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For 2-Chloro-3-isopropyl-6-methylphenol, ¹H NMR spectroscopy would be instrumental in identifying the different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups. The methyl group attached to the ring would present as a singlet, and the hydroxyl proton would also be a singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (aromatic, alkyl, etc.).
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals. COSY would establish the coupling relationships between adjacent protons, for instance, between the methine and methyl protons of the isopropyl group. HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal long-range correlations between protons and carbons, which is crucial for confirming the connectivity of the various substituents to the phenol (B47542) ring. For example, HMBC would show correlations between the isopropyl methine proton and the adjacent aromatic carbons, as well as between the methyl protons and their attached aromatic carbon.
A study on 2-isopropyl-6-methylphenol (B1594048) provides valuable comparative data, showing a hydroxyl proton chemical shift of 4.381 ppm and coupling constants of 0.38 ± 0.02 Hz and 0.24 ± 0.02 Hz to the meta-protons. cdnsciencepub.com Another study on 2-chloro-6-methylphenol (B1203925) reported a spin-spin coupling of +68(3) mHz between the hydroxyl and methyl protons in a CCl4 solution, indicating a trans orientation of these groups. researchgate.net Such data from related structures are invaluable for the detailed interpretation of the NMR spectra of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | d, d | 7-9 |
| Isopropyl-CH | 3.0 - 3.5 | sept | 6-7 |
| Ring-CH₃ | 2.0 - 2.5 | s | - |
| Isopropyl-CH₃ | 1.0 - 1.5 | d | 6-7 |
| Phenolic-OH | 4.5 - 5.5 | s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-OH | 150 - 160 |
| C-Cl | 125 - 135 |
| Aromatic C-H | 115 - 130 |
| Aromatic C (quaternary) | 120 - 140 |
| Isopropyl-CH | 25 - 35 |
| Ring-CH₃ | 15 - 25 |
| Isopropyl-CH₃ | 20 - 25 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Molecular and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC/MS) are powerful analytical tools for determining the molecular weight, elemental composition, and fragmentation patterns of this compound.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₃ClO), the predicted monoisotopic mass is 184.06549 Da. uni.lu Experimental HRMS data would be expected to be very close to this value. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. chemicalbook.com
GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.czyoutube.com This technique is ideal for analyzing volatile compounds like this compound and is often used for its identification in complex mixtures. ijpsr.comresearchgate.net In a typical GC/MS analysis, the compound is first separated from other components on a GC column and then introduced into the mass spectrometer. thermofisher.com The mass spectrometer ionizes the molecule, typically using electron ionization (EI), which causes fragmentation. The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. massbank.eunih.gov
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a methyl group from the isopropyl substituent (resulting in a stable benzylic carbocation), loss of the entire isopropyl group, and potentially the loss of a chlorine atom or a CO molecule. The NIST Mass Spectrometry Data Center provides reference spectra for Chlorothymol (B1668835), showing major peaks at m/z 169, 171, and 184. nih.gov
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment | Notes |
|---|---|---|
| 184/186 | [C₁₀H₁₃ClO]⁺ | Molecular ion peak with isotopic pattern for Cl. |
| 169/171 | [C₉H₁₀ClO]⁺ | Loss of a methyl group (CH₃). |
| 141 | [C₉H₁₀O]⁺ | Loss of a methyl group and Cl. |
| 123 | [C₈H₈O]⁺ | Further fragmentation. |
Note: These are predicted fragments and their relative intensities would be determined experimentally.
X-ray Crystallography for Determining Solid-State Structures of Derived Complexes and Ligands
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org While a crystal structure for this compound itself was not found in the provided search results, the technique has been successfully applied to derivatives of this compound, providing valuable insights into its potential solid-state behavior and intermolecular interactions.
A notable example is the crystal structure of 2,2'-methylenebis(4-chloro-5-isopropyl-3-methylphenol), a dimeric derivative. iucr.org The X-ray analysis of this compound revealed that the two phenol rings are linked by a methylene (B1212753) bridge, and the C-C-C bond angle at the methylene group (116°) deviates significantly from the ideal tetrahedral angle. iucr.org The study also showed the presence of both intramolecular and intermolecular hydrogen bonds involving the hydroxyl groups, leading to the formation of dimers in the crystal lattice. iucr.org These dimers are then held together by van der Waals forces. iucr.org
Table 4: Crystallographic Data for a Derivative: 2,2'-methylenebis(4-chloro-5-isopropyl-3-methylphenol)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | iucr.org |
| Space Group | P2₁2₁2₁ | iucr.org |
| a (Å) | 25.284(3) | iucr.org |
| b (Å) | 8.972(1) | iucr.org |
| c (Å) | 17.593(2) | iucr.org |
| V (ų) | 3991.07 | iucr.org |
| Z | 8 | iucr.org |
Note: This data is for a derivative and not the parent compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for functional group identification and molecular fingerprinting. researchgate.netnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl (isopropyl and methyl) groups would appear in the 2850-3100 cm⁻¹ region. docbrown.info The presence of the aromatic ring would also give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the phenol would be observed around 1200-1260 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹, and can sometimes be difficult to assign definitively. docbrown.info The region from approximately 400 to 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, allowing for its unambiguous identification when compared to a reference spectrum. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring breathing modes would give rise to strong Raman signals. The C-C skeletal vibrations of the isopropyl and methyl groups would also be observable. In a study on the functionalization of silver nanoparticles with chlorothymol, Raman spectroscopy was used to confirm the presence of the chlorothymol molecule on the nanoparticle surface. wright.edu This demonstrates the utility of Raman spectroscopy in characterizing derivatives and complexes of this compound. Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly powerful technique for detecting low concentrations of such compounds. researchgate.net
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| O-H (Phenol) | Stretching | 3200-3600 (broad) | Weak |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (Alkyl) | Stretching | 2850-2970 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong |
| C-O (Phenol) | Stretching | 1200-1260 | Moderate |
| C-Cl | Stretching | < 800 | Moderate |
Note: These are expected ranges and the exact positions and intensities can vary.
Reactivity and Coordination Chemistry of 2 Chloro 3 Isopropyl 6 Methylphenol and Its Anionic Forms
Reactions with Organometallic Reagents for Metal Complex Formation (e.g., Aluminum and Magnesium Alkyls)
The deprotonation of hindered phenols by organometallic reagents, such as aluminum and magnesium alkyls, is a primary route for the synthesis of metal phenoxide complexes. The reaction typically involves the elimination of an alkane, formed from the alkyl group of the organometallic reagent and the acidic proton of the phenol's hydroxyl group.
Studies on 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) (MCIMP-H₂) demonstrate its reactivity with aluminum and magnesium alkyls to form a variety of complexes. The reaction of MCIMP-H₂ with trimethylaluminum (B3029685) (AlMe₃) can yield different products depending on the stoichiometry and reaction conditions. researchgate.netacs.org For instance, reacting MCIMP-H₂ with 1.2 molar equivalents of AlMe₃ in tetrahydrofuran (B95107) (THF) produces a monomeric methylaluminum complex, [(MCIMP)AlMe(THF)]. acs.org Further reaction of this product with another equivalent of AlMe₃ results in a dinuclear complex where the MCIMP²⁻ ligand bridges two dimethylaluminum units. acs.org
Similarly, MCIMP-H₂ reacts with dibutylmagnesium (B73119) (MgⁿBu₂) in THF to yield a tetranuclear magnesium complex, [(MCIMP)₂Mg₂(THF)]₂. acs.org These reactions highlight the facility with which the anionic phenoxide ligand is formed and incorporated into metal complexes.
| Phenolic Precursor | Organometallic Reagent | Molar Ratio (Phenol:Metal) | Solvent | Resulting Complex | Citation(s) |
| 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) | AlMe₃ | 1 : 1.2 | THF | [(MCIMP)AlMe(THF)] | researchgate.net, acs.org |
| [(MCIMP)AlMe(THF)] | AlMe₃ | 1 : 1 | CH₂Cl₂ | [Me₂Al(μ-MCIMP)AlMe₂(THF)] | researchgate.net, acs.org |
| 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) | MgⁿBu₂ | 1 : 1.2 | THF | [(MCIMP)₂Mg₂(THF)]₂ | acs.org |
| 2,2'-methylenebis(4-chloro-3-methyl-6-(isopropyl)phenol) | Diethyl aluminum chloride | - | THF | [Al(THF)₄(Cl)₂]⁺[Al(mcmip)₂]⁻ | researchgate.net |
| 2,2'-methylenebis(4-chloro-3-methyl-6-(isopropyl)phenol) | Triethyl aluminum | - | THF | (mcmip)Al(CH₂CH₃)(THF) | researchgate.net |
Mechanistic Investigations of Ligand Formation from Phenolic Precursors in Coordination Environments
The formation of the metal-phenoxide bond from a phenolic precursor like 2-chloro-3-isopropyl-6-methylphenol and an organometallic reagent such as AlR₃ or MgR₂ proceeds via an acid-base reaction. The acidic proton of the phenol's hydroxyl group is abstracted by the basic alkyl group of the organometallic compound, leading to the elimination of an alkane (RH) and the formation of the metal phenoxide.
For bidentate ligands like MCIMP-H₂, this process can occur in a stepwise fashion. Mechanistic studies in related systems, such as the polymerization of lactides, suggest that the resulting metal phenoxide complexes act as catalysts. acs.orgacs.org In these cases, the mechanism often involves the coordination of the monomer to the Lewis acidic metal center of the phenoxide complex, followed by insertion into the metal-alkoxide or metal-initiator bond. acs.org For example, in the ring-opening polymerization of L-lactide catalyzed by [(EDBP)Mg(Et₂O)]₂, it is proposed that the lactide monomer coordinates to the magnesium atoms before the ring is opened by an initiator like benzyl (B1604629) alcohol. acs.org This highlights how the phenoxide ligand, once formed, creates a specific coordination environment that facilitates further reactivity at the metal center.
Characterization of Coordination Modes and Geometries in Metal Phenoxide Complexes
The anionic form of substituted phenols can adopt various coordination modes, acting as terminal or bridging ligands. In the case of the dianion derived from the bisphenol MCIMP-H₂, it can function as a tetradentate chelating ligand to a single metal center or as a bridging ligand between two or more metal centers. researchgate.netacs.org
The resulting metal complexes exhibit diverse geometries, which are influenced by the nature of the metal, the stoichiometry of the reactants, and the presence of other coordinating solvents like THF.
Monomeric Complexes : The reaction of MCIMP-H₂ with triethyl aluminum can yield a neutral monomeric complex, (mcmip)Al(CH₂CH₃)(THF), which features a central aluminum atom coordinated to the bisphenoxide ligand, an ethyl group, and a THF molecule. researchgate.net
Dimeric Complexes : An isopropoxy-bridged dimer, [(MCIMP)Al(μ-OⁱPr)]₂, can be formed, where two aluminum centers are bridged by isopropoxide groups. researchgate.netacs.org In another example, [(EDBP)Mg(Et₂O)]₂ exists as a dimer with bridging phenoxide oxygens. acs.org
Trimeric and Tetranuclear Complexes : Hydrolysis of [(MCIMP)AlMe(THF)] can lead to a trimeric aluminum compound, [(MCIMP)Al(μ-OH···THF)]₃. researchgate.netacs.org The reaction of MCIMP-H₂ with MgⁿBu₂ produces a tetranuclear complex, [(MCIMP)₂Mg₂(THF)]₂. acs.org
Ionic Complexes : An unusual ionic aluminum bisphenoxide, [Al(THF)₄(Cl)₂]⁺[Al(mcmip)₂]⁻, has been characterized. It consists of a cationic octahedral aluminum dichloride moiety and an anionic fragment containing two bisphenoxide ligands bound to a central aluminum atom. researchgate.net
The geometry around the metal centers in these complexes is typically distorted from ideal geometries. For instance, the magnesium centers in [(EDBP)Mg(Et₂O)]₂ adopt a distorted tetrahedral geometry. acs.org The aluminum center in the cation [Al(THF)₄(Cl)₂]⁺ is octahedral. researchgate.net
| Complex | Metal Center(s) | Ligand Coordination Mode(s) | Metal Geometry | Nuclearity | Citation(s) |
| [(MCIMP)AlMe(THF)] | Al | Chelating | - | Monomeric | researchgate.net, acs.org |
| [Me₂Al(μ-MCIMP)AlMe₂(THF)] | Al | Bridging | - | Dinuclear | researchgate.net, acs.org |
| [(MCIMP)Al(μ-OⁱPr)]₂ | Al | Chelating, Bridging (isopropoxy) | - | Dinuclear | researchgate.net, acs.org |
| [(MCIMP)₂Mg₂(THF)]₂ | Mg | Chelating, Bridging | Distorted Tetrahedral | Tetranuclear | acs.org |
| [Al(THF)₄(Cl)₂]⁺[Al(mcmip)₂]⁻ | Al | Chelating (in anion), Terminal (Cl, THF in cation) | Octahedral (cation) | Ionic Pair | researchgate.net |
Influence of Substituents on Electronic and Steric Properties in Metal Coordination
The substituents on the phenol (B47542) ring—chloro, isopropyl, and methyl groups—play a crucial role in defining the steric and electronic properties of the resulting phenoxide ligand and its metal complexes.
Steric Influence : The bulky isopropyl group ortho to the hydroxyl group provides significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, prevent the formation of higher aggregates, and create a specific pocket that can affect the catalytic activity of the complex. For instance, the steric crowding influences the geometry of the resulting complex, often leading to distorted tetrahedral or other lower-coordination number geometries. acs.org
Electronic Influence : The electronic nature of the substituents modulates the acidity of the phenolic proton and the electron-donating ability of the resulting phenoxide oxygen. The methyl group is weakly electron-donating, while the chloro group is electron-withdrawing. This combination affects the pKa of the phenol and the strength of the resulting metal-oxygen bond. The electron-withdrawing chloro group increases the acidity of the phenol, potentially facilitating its reaction with weaker organometallic bases. In the resulting complex, it reduces the electron density on the phenoxide ligand, which in turn can increase the Lewis acidity of the coordinated metal center. This enhanced Lewis acidity is often a key factor in the catalytic activity of these complexes in processes like ring-opening polymerization. researchgate.netacs.org Studies on other substituted phenolate (B1203915) complexes confirm that substituents significantly impact crystal packing and the coordination modes of the ligand. nih.gov
Catalytic Applications of Metal Complexes Derived from 2 Chloro 3 Isopropyl 6 Methylphenol Analogues
Catalysis in Polymerization Reactions
The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA) is a primary method for producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). d-nb.infoutwente.nl Aluminum complexes featuring bis(phenolate) ligands have proven to be highly effective catalysts for this transformation.
Specifically, aluminum complexes of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) have demonstrated excellent catalytic activity for the ROP of both ε-caprolactone and δ-valerolactone. researchgate.netacs.org For instance, the isopropoxy-bridged dinuclear aluminum complex, [(MCIMP)Al(μ-OiPr)]₂, derived from this bisphenol, acts as a highly efficient initiator. researchgate.netacs.org These catalysts often operate via a coordination-insertion mechanism, where the cyclic ester coordinates to the Lewis acidic metal center before its insertion into the metal-alkoxide bond, leading to ring opening and polymer chain growth. d-nb.info
The activity of these catalysts can be influenced by various factors. Studies on related zinc complexes show that substituents at the ortho position of the phenolate (B1203915), such as methyl or tert-butyl groups, can promote catalytic activity in ε-caprolactone polymerization. bohrium.com Similarly, for lactide polymerization, electron-donating groups on the ligand can enhance performance. bohrium.com Titanium and vanadium complexes with ONO-type Schiff base ligands containing substituted phenolates have also been used for ε-caprolactone ROP, showing moderate to high activity. d-nb.info
Table 1: Performance of Aluminum Complexes in ε-Caprolactone ROP
| Catalyst Precursor | Monomer | Polymer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Reference |
| [(MCIMP)Al(μ-OiPr)]₂ | ε-Caprolactone | PCL | Varies with monomer/initiator ratio | Narrow | researchgate.net |
| [(MCIMP)AlMe(THF)] | δ-Valerolactone | PVL | Varies with monomer/initiator ratio | Narrow | researchgate.netacs.org |
| Titanium complex (LTi) | ε-Caprolactone | PCL | 4,000 - 18,700 | 1.4 - 2.5 | d-nb.info |
| Vanadium complex (LV) | ε-Caprolactone | PCL | 4,000 - 18,700 | 1.4 - 2.5 | d-nb.info |
This table is illustrative and based on findings for related bis(phenolate) metal catalysts. MCIMP = 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol).
The copolymerization of epoxides, such as cyclohexene (B86901) oxide (CHO), with carbon dioxide (CO₂) is a valuable process for producing polycarbonates, offering a method to utilize CO₂ as a chemical feedstock. uib.no Aluminum and chromium complexes based on bis(phenolate) ligands are effective catalysts for this reaction.
Aluminum bisphenoxide complexes derived from 2,2′-methylenebis(4-chloro-3-methyl-6-(isopropyl)phenol) have been successfully tested as catalysts in the copolymerization of cyclohexene oxide with CO₂. researchgate.net These catalysts displayed good activity, although the incorporation of carbonate into the polymer chain remained relatively low. researchgate.net Similarly, chromium(III) complexes with diamine-bis(phenolate) ligands have been shown to catalyze the CHO/CO₂ copolymerization, yielding low molecular weight polymers with narrow polydispersities. nih.gov Dinuclear zinc complexes have also been found to promote this reaction with high efficiency and selectivity for completely alternating polycarbonate, even under mild conditions such as 1 atm of CO₂ pressure. nih.gov
Mechanistic Investigations of Catalytic Cycles and Active Species Formation
Understanding the catalytic mechanism is fundamental to optimizing catalyst performance. For ROP and copolymerization reactions catalyzed by metal phenolate complexes, the generally accepted pathway is the coordination-insertion mechanism. d-nb.infouib.no
The process initiates with the coordination of the monomer (e.g., lactone or epoxide) to the Lewis acidic metal center. d-nb.infouib.no This is followed by a nucleophilic attack from an initiating group, typically an alkoxide bound to the metal, on the carbonyl carbon of the ester or one of the carbons of the epoxide ring. d-nb.infonih.gov This step leads to the cleavage of the acyl-oxygen bond in the lactone or the C-O bond in the epoxide, resulting in ring opening and the extension of the polymer chain. d-nb.info
In the copolymerization of CHO and CO₂, the cycle can be initiated by the insertion of CO₂ into a metal-alkoxide bond to form a metal-carbonate species. nih.gov Subsequently, one zinc center in a dinuclear catalyst might activate the epoxide through coordination, while the second zinc center facilitates the nucleophilic attack by the growing carbonate chain on the epoxide, leading to alternating monomer insertion. nih.gov DFT calculations and experimental studies suggest that the formation of the active species can be influenced by ligand coordination around the metal center, which is itself dictated by the monomer and the growing polymer chain. researchgate.net
Structure-Activity Relationships in Catalyst Design and Performance
The design of the phenolate ligand is critical in determining the catalyst's activity and selectivity. Structure-activity relationship studies reveal that both steric and electronic properties of the ligand play a significant role.
For instance, in propene polymerization using bis(phenolate-ether) Zr/Hf catalysts, the steric bulk of the groups ortho to the phenolate oxygen and the length of the linker connecting the two phenolate rings have a dramatic effect on the resulting polymer's molecular weight. researchgate.netunina.it Increased, but not excessive, steric congestion around the metal center can improve catalyst performance. researchgate.net In the ROP of lactide, zirconium complexes with amine tris(phenolate) ligands featuring bulky ortho-aryl substituents exhibit ultra-high activities. acs.org
The electronic nature of the ligand also has a profound impact. Electron-donating substituents on the phenolate ring can enhance catalytic activity in lactide polymerization. bohrium.com Conversely, in other systems, such modifications did not lead to improved performance, indicating that the relationship between electronics and activity is complex and system-dependent. d-nb.info The interplay between the metal center's Lewis acidity and the ligand's structure is key; for example, ligands that reduce steric crowding and increase the space for monomer coordination around a titanium center have been shown to improve catalytic activity. d-nb.info
Control over Polymer Properties, Molecular Weight, and Polydispersity in Catalytic Processes
A key advantage of using well-defined metal complex catalysts is the ability to control the properties of the resulting polymers, including molecular weight (Mn) and polydispersity (Mw/Mn). Many systems based on metal complexes of phenolate analogues exhibit characteristics of living polymerization, where the polymer chains grow at a constant rate and termination or chain transfer reactions are minimal.
This control is evidenced by a linear relationship between the polymer's molecular weight and the monomer-to-initiator ratio, as well as by narrow polydispersity indices (PDI), often close to 1.0. rsc.org For example, aluminum complexes with amine bis(phenolate) ligands and zirconium/hafnium complexes with bis(phenolate-ether) ligands have been shown to produce polymers with controlled molecular weights and narrow distributions. researchgate.netrsc.org The living nature of these polymerizations allows for the synthesis of polymers with predictable chain lengths and the creation of block copolymers. researchgate.net The choice of metal also plays a role; hafnium catalysts, for example, are generally slower than their zirconium counterparts but can offer greater selectivity and produce polymers with higher molecular weights. unina.it
An in-depth examination of the environmental behavior of the chemical compound 2-Chloro-3-isopropyl-6-methylphenol is crucial for understanding its potential impact on various ecosystems. This article details the abiotic and biotic transformation processes that govern its persistence, mobility, and ultimate fate in the environment. Due to the limited availability of specific data for this compound, this analysis incorporates findings from structurally related chlorophenols, cresols (methylphenols), and other substituted phenols to provide a comprehensive overview based on established scientific principles.
Environmental Fate and Transformation Pathways of 2 Chloro 3 Isopropyl 6 Methylphenol
The environmental journey of 2-Chloro-3-isopropyl-6-methylphenol is dictated by a series of physical, chemical, and biological processes. Once released, its fate is governed by abiotic degradation mechanisms like photolysis and hydrolysis, its potential for volatilization and movement through the atmosphere, and biotic transformations mediated by microorganisms. Furthermore, its interaction with different environmental compartments—soil, sediment, and water—through sorption processes determines its mobility and bioavailability. The presence of chlorine, isopropyl, and methyl functional groups on the phenol (B47542) ring creates a unique molecular structure that influences these pathways.
Advanced Analytical Methodologies for the Detection and Quantification of 2 Chloro 3 Isopropyl 6 Methylphenol
Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation and definitive identification of 2-Chloro-3-isopropyl-6-methylphenol from complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. gcms.czlcms.cz The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. ijpsr.com For instance, a sensitive and selective GC-MS/MS method has been developed for the simultaneous determination of 11 related impurities in propofol (B549288), demonstrating the capability of this technique to analyze structurally similar phenolic compounds. nih.gov The use of a non-polar capillary column, such as a TR 5-MS, with a programmed temperature gradient is a common approach. ijpsr.com Comprehensive two-dimensional gas chromatography (GC×GC-MS) offers even greater separation power for complex samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for compounds that are less volatile or thermally labile. researchgate.net In this method, separation occurs in a liquid phase, typically on a reversed-phase column like a C18. researchgate.net The separated analytes are then introduced into the mass spectrometer, often using ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net LC-MS/MS methods provide high sensitivity and selectivity, with the ability to perform targeted analysis using multiple reaction monitoring (MRM), which enhances quantitative accuracy. japsonline.com While specific LC-MS methods for this compound are not extensively detailed in the provided search results, the analysis of its isomer, chlorothymol (B1668835), by LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry indicates the applicability of this technique. nih.gov
| Technique | Principle | Typical Column | Ionization | Key Advantages |
| GC-MS | Separation of volatile/semi-volatile compounds in the gas phase followed by mass analysis. gcms.czlcms.cz | Fused-silica capillary column (e.g., non-polar TR 5-MS). gcms.czijpsr.com | Electron Impact (EI). | High resolution, established libraries for identification. ijpsr.com |
| LC-MS | Separation of compounds in a liquid phase followed by mass analysis. researchgate.net | Reversed-phase (e.g., C18). researchgate.net | ESI, APCI. researchgate.net | Suitable for non-volatile and thermally sensitive compounds. researchgate.net |
Optimized Sample Preparation and Extraction Protocols for Complex Environmental and Chemical Matrices
The successful analysis of this compound is highly dependent on the efficiency of its extraction from the sample matrix.
For liquid samples such as water or wine, liquid-liquid extraction (LLE) or dispersive liquid-liquid microextraction (DLLME) are commonly employed. researchgate.netepa.gov In LLE, a solvent that is immiscible with the sample matrix, such as methylene (B1212753) chloride, is used to extract the analyte. epa.gov DLLME is a miniaturized version that offers rapid extraction with minimal solvent usage. researchgate.net
For solid samples like soil, sediment, or wood, ultrasound-assisted extraction or solid-liquid extraction are effective. researchgate.net EPA Method 8270 suggests using ultrasonic extraction for samples with a high solids content. gcms.czlcms.cz The choice of solvent is critical, with chloroform (B151607) and ethyl acetate (B1210297) being effective for extracting phenolic compounds. researchgate.net
Following initial extraction, a cleanup step may be necessary to remove interfering compounds from the matrix. Techniques like gel permeation chromatography (GPC) can be utilized for this purpose. epa.gov The final extract is typically concentrated to a small volume before injection into the chromatographic system. epa.gov
| Matrix Type | Extraction Protocol | Description |
| Aqueous Samples | Dispersive Liquid-Liquid Microextraction (DLLME) | A small amount of extraction solvent and a disperser solvent are injected into the aqueous sample, forming a cloudy solution that allows for rapid extraction of the analyte. researchgate.net |
| Aqueous Samples | Liquid-Liquid Micro-extraction | Utilizes a solvent like methylene chloride to extract organic compounds from the aqueous phase. epa.gov |
| Solid Samples | Ultrasound-Assisted Solid-Liquid Extraction | Ultrasound is used to enhance the extraction of analytes from a solid matrix into a liquid solvent. researchgate.net |
| Environmental (Water, Soil, Sludge) | EPA Method 1625C / 8270 | Involves pH adjustment and continuous extraction with methylene chloride, followed by drying and concentration. gcms.czepa.gov |
Quantitative Analysis Approaches and Method Validation (e.g., Stable Isotope Dilution Analysis)
Accurate quantification of this compound requires robust analytical methods and thorough validation.
Stable Isotope Dilution Analysis (SIDA) is considered a gold standard for quantitative analysis, especially when coupled with mass spectrometry. researchgate.net This technique involves adding a known amount of an isotopically labeled version of the analyte (an internal standard) to the sample at the beginning of the sample preparation process. epa.gov Because the labeled standard behaves almost identically to the native analyte during extraction, cleanup, and analysis, it effectively corrects for any sample loss or matrix effects, leading to highly accurate and precise results. researchgate.netepa.gov
Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govjapsonline.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision measures the degree of agreement among a series of individual measurements. nih.gov
Recovery: The percentage of the analyte that is successfully extracted and measured from the sample matrix. researchgate.net
A study on related impurities in propofol reported LODs in the range of 0.2-5.6 µg/g and recoveries between 95% and 100% for propofol added to human whole blood. nih.govresearchgate.net For the analysis of 2-chloro-6-methylphenol (B1203925) in wine, a method employing GC/MS and stable isotope dilution analysis was developed and validated. researchgate.net
| Validation Parameter | Description | Example Finding |
| Linearity | Establishes a proportional relationship between concentration and instrument response. japsonline.com | Correlation coefficients for calibration curves typically aim for >0.99. japsonline.com |
| LOD/LOQ | The lowest concentration that can be detected/quantified with statistical significance. nih.gov | For related impurities in propofol, LODs were found to be 0.2-5.6 μg/g. nih.gov |
| Accuracy (Recovery) | The percentage of a known amount of analyte recovered from a spiked sample. researchgate.net | Recovery of propofol from spiked whole blood ranged from 95% to 100%. researchgate.net |
| Precision | The closeness of repeated measurements, often expressed as relative standard deviation (%RSD). nih.gov | Method precision for an LC-MS/MS method showed <2.3% RSD. japsonline.com |
Development of Robust High-Throughput Screening Methods for Environmental Monitoring
The need for rapid and cost-effective analysis of a large number of environmental samples has driven the development of high-throughput screening (HTS) methods. While specific HTS methods for this compound are not explicitly detailed in the provided search results, the principles of HTS can be applied to the existing analytical techniques.
The key to HTS is the automation of sample preparation and analysis. This can include:
Automated liquid handling systems for sample extraction and cleanup.
Autosamplers for the continuous injection of samples into GC-MS or LC-MS systems.
Fast chromatography methods that reduce the analysis time per sample.
Automated data processing and reporting software.
For example, the ATAS 8270 Injector System has been developed to automate the rapid injection of large volumes of sample extract for EPA Method 8270, significantly reducing sample preparation time and solvent usage. lcms.cz By increasing the injection volume, the initial sample volume can be greatly reduced, which streamlines the entire analytical workflow. lcms.cz The development of such automated systems, combined with sensitive and selective MS detection, forms the basis for robust high-throughput screening of this compound in environmental monitoring programs.
Theoretical and Computational Chemistry Studies on 2 Chloro 3 Isopropyl 6 Methylphenol
Quantum Chemical Calculations of Molecular Structure, Conformation, and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-chloro-3-isopropyl-6-methylphenol, these calculations would typically be initiated using Density Functional Theory (DFT) or ab initio methods to determine its most stable three-dimensional structure.
Researchers would optimize the molecular geometry using a functional such as B3LYP or M06-2X, paired with a basis set like 6-311+G(d,p) to accurately account for electron correlation and polarization. researchgate.netresearchgate.net Such calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's architecture. The presence of the bulky isopropyl group and the adjacent chlorine atom next to the hydroxyl group creates significant steric hindrance, which would lead to distinct conformational isomers. The primary conformational questions would involve the orientation of the hydroxyl proton (cis or trans relative to the methyl or isopropyl group) and the rotational position of the isopropyl group. Studies on closely related compounds like 2-isopropyl-6-methylphenol (B1594048) have shown that the conformation where the O-H bond is trans to the isopropyl group is energetically preferred. guidechem.comresearchgate.net
Once the optimized geometry is obtained, electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution, identifying nucleophilic (electron-rich, typically around the hydroxyl oxygen) and electrophilic (electron-poor) sites.
Table 1: Representative Calculated Structural and Electronic Parameters for a Phenolic Compound using DFT (B3LYP/6-31G)*
| Parameter | Representative Value | Description |
| Bond Lengths | ||
| O-H | 0.97 Å | Length of the hydroxyl bond. |
| C-O | 1.37 Å | Length of the carbon-oxygen bond in the phenol (B47542) ring. |
| C-Cl | 1.75 Å | Length of the carbon-chlorine bond. |
| Dihedral Angles | ||
| C-C-O-H | ~180° or ~0° | Defines the orientation of the hydroxyl proton relative to the ring. |
| Electronic Properties | ||
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity. |
Note: The data in this table is illustrative and based on typical values for substituted phenols. Specific values for this compound would require dedicated calculations.
Computational Modeling of Reaction Pathways and Transition States for Synthetic and Degradation Processes
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products.
For synthesis, a likely route involves the chlorination of 3-isopropyl-6-methylphenol. Computational models could be used to explore the regioselectivity of this electrophilic aromatic substitution, explaining why the chlorine atom adds at the C2 position. Calculations would involve identifying the transition state structure for chlorine addition at different positions on the aromatic ring and calculating the corresponding activation energies. The position with the lowest activation energy would correspond to the major product.
For degradation processes, such as oxidation or microbial breakdown, computational chemistry can predict plausible pathways. rsc.org For instance, the initial step of oxidation often involves hydrogen abstraction from the phenolic hydroxyl group. The energy barrier for this process can be calculated. Transition state theory is used to locate the saddle point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. The geometry and energy of this transition state are critical for determining the reaction rate. Software packages like Gaussian or ORCA are commonly employed for these types of calculations. rsc.org
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| OH Radical Abstraction | 0.0 | +12.5 | 12.5 |
| Microbial Oxidation (Step 1) | 0.0 | +25.0 | 25.0 |
| Hydrolytic Dechlorination | 0.0 | +45.8 | 45.8 |
Note: These values are hypothetical examples to illustrate the output of reaction pathway modeling.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the detailed electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including conformational changes and interactions with their environment (e.g., in a solvent or a biological membrane).
In an MD simulation, the molecule is treated using a classical mechanical model with a "force field" (e.g., AMBER, CHARMM, OPLS) that defines the energy of the system based on the positions of its atoms. nih.gov For this compound, an MD simulation in a box of water molecules would reveal how the compound interacts with the solvent. Key analyses would include the formation and lifetime of hydrogen bonds between the phenolic hydroxyl group and surrounding water molecules. nih.gov
MD is also exceptionally useful for conformational analysis. The simulation trajectory tracks the rotation around single bonds over nanoseconds or microseconds, allowing for the exploration of different conformational states and the energy barriers between them. This provides a dynamic picture that complements the static view from quantum chemical calculations. Radial distribution functions can be calculated to show the probability of finding solvent molecules or other solutes at a certain distance from specific atoms on the target molecule, providing detailed insight into the local solvation structure. nih.gov
Table 3: Typical Parameters for a Molecular Dynamics Simulation
| Parameter | Setting | Purpose |
| Force Field | OPLS-AA / AMBER | Defines the potential energy function for all atoms and bonds. |
| Solvent Model | TIP3P Water | Explicitly models the surrounding water molecules. |
| System Size | ~5000 atoms | Includes the solute and a sufficient number of solvent molecules. |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling of molecular motions. |
| Temperature | 300 K | Controlled using a thermostat (e.g., Nosé-Hoover) to simulate ambient conditions. |
| Pressure | 1 atm | Controlled using a barostat (e.g., Parrinello-Rahman) for constant pressure. |
Prediction of Spectroscopic Signatures and Correlation with Experimental Data
Computational chemistry can predict various types of spectra, which is invaluable for identifying a compound and interpreting experimental results.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the predicted spectrum to an experimental one can confirm the structure and help assign specific peaks to specific atoms.
Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy can be calculated. guidechem.com These calculations produce a set of normal modes, each with a specific frequency and intensity. The predicted frequencies are often systematically scaled by a small factor to better match experimental values, accounting for anharmonicity and other approximations in the computational model. Key predicted peaks would include the O-H stretch, C-H stretches of the alkyl groups, and vibrations of the aromatic ring.
Electronic transitions, observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies required to excite electrons from occupied to unoccupied orbitals, corresponding to the wavelengths of light the molecule absorbs.
Table 4: Representative Comparison of Predicted vs. Experimental Spectroscopic Data
| ¹³C NMR | Predicted Chemical Shift (ppm) | Plausible Experimental Shift (ppm) |
| C-OH | 152.1 | 151.5 |
| C-Cl | 124.5 | 123.9 |
| C-CH(CH₃)₂ | 135.8 | 135.2 |
| IR Spectroscopy | Predicted Frequency (cm⁻¹) | Plausible Experimental Frequency (cm⁻¹) |
| O-H stretch | 3550 | 3545 |
| Aromatic C-H stretch | 3050 | 3048 |
| C-Cl stretch | 750 | 745 |
Note: This table is illustrative. The predicted values are hypothetical and would need to be generated through specific calculations for this compound. Experimental values are plausible estimates.
Future Research Directions and Emerging Areas for 2 Chloro 3 Isopropyl 6 Methylphenol
Exploration of Novel and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For a molecule like 2-Chloro-3-isopropyl-6-methylphenol, moving beyond traditional, often harsh, synthesis methods is a primary goal. Future research will likely focus on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. paperpublications.org
Key research avenues include:
Atom Economy-Focused Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing by-products.
Use of Greener Solvents: Investigating the use of water, supercritical fluids, or ionic liquids as alternatives to volatile organic solvents. Oxidative polymerization of phenols in water is one such example of a greener approach. tandfonline.comtandfonline.com
Renewable Feedstocks: Exploring the synthesis of phenolic precursors from renewable biomass sources, such as lignin, to reduce reliance on petrochemicals. acs.org
Innovative Reaction Pathways: Developing novel synthetic strategies such as the ipso-hydroxylation of arylboronic acids, which can offer mild and efficient routes to substituted phenols. rsc.orgnih.gov
| Sustainable Synthesis Approach | Description | Potential Advantage for this compound Synthesis |
| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds on a phenol (B47542) precursor, avoiding pre-functionalized starting materials. nih.govrsc.org | Increased step-economy and reduced waste. |
| Flow Chemistry | Performing reactions in continuous flow reactors instead of batch processes. | Improved reaction control, safety, and scalability. |
| Biocatalysis | Utilizing enzymes or whole-cell microorganisms to perform specific synthetic steps. | High selectivity and mild reaction conditions. |
| Photocatalysis | Using light to drive chemical reactions, often with high selectivity. researchgate.net | Access to unique reaction pathways and reduced energy input. |
Development of Advanced Catalytic Systems with Enhanced Performance and Selectivity
Achieving precise control over the substitution pattern on a phenolic ring is a significant challenge in synthetic chemistry. The development of advanced catalytic systems is crucial for the selective and efficient synthesis of this compound. Future research will focus on catalysts that offer high regioselectivity, allowing for the specific placement of the chloro, isopropyl, and methyl groups.
Promising areas for catalyst development include:
Regioselective C-H Functionalization Catalysts: Designing catalysts that can selectively activate and functionalize specific C-H bonds on the phenol ring is a key area of research. nih.govrsc.org This would allow for the direct introduction of the isopropyl or methyl groups at the desired positions.
Shape-Selective Catalysts: Utilizing zeolites or metal-organic frameworks (MOFs) with defined pore structures to control the access of reactants to the catalytic sites, thereby favoring the formation of the desired isomer.
Homogeneous and Heterogeneous Catalysis: Exploring a range of metal-based catalysts (e.g., palladium, copper, gold) and organocatalysts for their ability to promote specific bond formations with high efficiency and selectivity. rsc.orgchinesechemsoc.org
Photoredox Catalysis: Employing light-absorbing catalysts to enable novel and highly selective transformations under mild conditions. researchgate.net
| Catalyst Type | Potential Application in Synthesis | Key Research Goal |
| Transition Metal Catalysts (e.g., Pd, Ru, Cu) | Cross-coupling reactions for introducing alkyl groups; direct C-H activation. rsc.org | Enhancing regioselectivity and catalyst turnover number. |
| Gold Catalysis | para-selective alkylation of phenols. rsc.org | Tuning ligand environment to control selectivity. |
| Brønsted Acid Catalysis | ortho-selective aminomethylation and other electrophilic substitutions. nih.gov | Developing more efficient and recyclable acid catalysts. |
| Nanocatalysts | Providing high surface area and unique catalytic properties. | Improving catalyst stability and reusability. |
Comprehensive Environmental Impact Assessments and Remediation Strategies
Chlorinated phenols as a class are recognized as environmental pollutants due to their potential toxicity and persistence. nih.govresearchgate.netnih.gov Therefore, a thorough understanding of the environmental fate and impact of this compound is essential. Future research in this area should be proactive, aiming to assess its environmental profile before widespread application.
Key research directions include:
Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation under various environmental conditions (aerobic and anaerobic). frontiersin.orgacademicjournals.orgtandfonline.com Identifying microbial strains and enzymatic pathways responsible for its breakdown will be crucial. nih.gov
Toxicity and Bioaccumulation Assessment: Conducting comprehensive ecotoxicological studies to determine its potential impact on aquatic and terrestrial organisms. Assessing its lipophilicity and octanol-water partition coefficient will help predict its bioaccumulation potential. nih.gov
Advanced Oxidation Processes (AOPs): Evaluating the effectiveness of AOPs, such as ozonation, Fenton processes, and photocatalysis, for the complete mineralization of the compound in contaminated water. researchgate.net
Adsorption and Phytoremediation: Exploring the use of adsorbent materials like activated carbon for its removal from water and investigating the potential of certain plant species to take up and metabolize the compound from contaminated soil and water. mdpi.com
| Remediation Strategy | Mechanism | Future Research Focus |
| Bioremediation | Use of microorganisms to break down the compound into less harmful substances. cambridge.orgusgs.gov | Isolation and engineering of specialized microbial consortia. |
| Advanced Oxidation Processes | Generation of highly reactive hydroxyl radicals to degrade the compound. researchgate.net | Optimizing process parameters and developing novel catalysts. |
| Adsorption | Physical binding of the compound to the surface of an adsorbent material. mdpi.com | Development of low-cost, high-capacity, and regenerable adsorbents. |
| Phytoremediation | Use of plants to remove, degrade, or contain the contaminant. | Identifying hyperaccumulator plant species and understanding metabolic pathways. |
Integration of In Silico Approaches with Experimental Research for Predictive Chemistry
Computational chemistry, or in silico modeling, offers powerful tools to predict the properties, behavior, and environmental fate of chemical compounds, thereby guiding and accelerating experimental research. usda.govsemanticscholar.org For this compound, integrating computational approaches will be invaluable.
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and applying QSAR models to predict the toxicity and other biological activities of the compound based on its molecular structure. acs.orgnih.govnih.gov This can help in the early identification of potential hazards.
Density Functional Theory (DFT) Calculations: Using DFT to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into reaction mechanisms for its synthesis and degradation. semanticscholar.org
Molecular Docking and Dynamics: Simulating the interaction of this compound with biological macromolecules (e.g., enzymes) to understand its mechanism of action and potential for biodegradation. researchgate.net
Multimedia Fate Modeling: Employing models to predict the partitioning, transport, and persistence of the compound in different environmental compartments (air, water, soil, and biota). researchgate.net
| In Silico Tool | Application for this compound | Expected Outcome |
| QSAR | Prediction of toxicity to various organisms. nih.govnih.gov | Prioritization for further toxicological testing and risk assessment. |
| DFT Calculations | Elucidation of reaction pathways for synthesis and degradation. semanticscholar.org | Guidance for optimizing synthetic routes and understanding degradation mechanisms. |
| Molecular Docking | Simulating interactions with enzymes involved in biodegradation. researchgate.net | Identification of potential metabolic pathways and key enzymes. |
| Fate and Transport Models | Predicting environmental distribution and persistence. researchgate.net | Assessment of potential environmental exposure and risk. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the purity of 2-Chloro-3-isopropyl-6-methylphenol in synthetic batches?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 270 nm. Calibrate with a certified reference standard (e.g., pharmaceutical-grade material, as described in purity protocols for structurally similar chlorophenols ). Cross-validate results using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities. Quantify trace contaminants by comparing retention times and spectral data against known chlorophenol derivatives .
Q. How should researchers safely handle this compound to minimize occupational exposure?
- Methodological Answer : Follow OSHA and EU safety guidelines:
- Engineering controls : Use fume hoods for weighing and synthesis steps to prevent inhalation of dust or vapors .
- Personal protective equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Inspect gloves for defects before use and dispose of contaminated PPE as hazardous waste .
- Decontamination : Wash hands with soap and water immediately after handling. Avoid contact with incompatible materials (e.g., strong oxidizers) to prevent reactive hazards .
Q. What are the critical parameters for storing this compound to ensure long-term stability?
- Methodological Answer : Store in amber glass containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for decomposition via periodic FT-IR analysis to detect hydroxyl group oxidation or isomerization. Avoid exposure to moisture, as hydrolysis can generate chlorinated byproducts .
Advanced Research Questions
Q. How can conflicting toxicity data for this compound be resolved in meta-analyses?
- Methodological Answer : Apply a tiered literature-screening protocol:
Title/abstract screening : Exclude studies lacking dose-response data or using non-standardized models (e.g., non-GLP assays) .
Full-text review : Prioritize studies reporting EPA systematic identifiers (e.g., STORET codes for environmental samples) to ensure comparability .
Statistical harmonization : Normalize data using metrics like LD50 or EC50 values. Address interspecies variability by applying allometric scaling factors .
Q. What experimental designs are optimal for elucidating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Conduct microcosm studies simulating natural water bodies:
- Phase 1 : Measure biodegradation rates under aerobic/anaerobic conditions using LC-MS/MS to track parent compound depletion.
- Phase 2 : Quantify bioaccumulation in model organisms (e.g., Daphnia magna) via OECD Test Guideline 305. Correlate results with log Kow values to predict partitioning behavior .
- Phase 3 : Assess photodegradation kinetics using solar simulators and identify transient intermediates via high-resolution mass spectrometry .
Q. How can researchers differentiate between isomerization and decomposition pathways during thermal stability testing?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Monitor mass loss profiles at 5°C/min increments up to 300°C.
- Complementary techniques : Pair with NMR (¹H/¹³C) to detect structural rearrangements. For example, a shift in aromatic proton signals may indicate para-to-ortho isomerization.
- Hazard assessment : Use differential scanning calorimetry (DSC) to identify exothermic events linked to hazardous decomposition (e.g., HCl release) .
Data Contradiction Analysis
Q. What strategies mitigate discrepancies in reported EC50 values for this compound’s antimicrobial activity?
- Methodological Answer :
- Standardize test conditions : Adopt CLSI M07-A10 guidelines for broth microdilution assays. Control variables like pH (6.5–7.5) and inoculum size (5 × 10⁵ CFU/mL).
- Reference strains : Include Staphylococcus aureus ATCC 25923 as a positive control. Cross-reference data with studies using identical bacterial lineages .
- Statistical correction : Apply ANOVA to account for inter-laboratory variability in optical density measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
